molecular formula C11H18O B6231410 7,7-dimethylspiro[3.5]nonan-2-one CAS No. 2384680-04-8

7,7-dimethylspiro[3.5]nonan-2-one

Cat. No.: B6231410
CAS No.: 2384680-04-8
M. Wt: 166.26 g/mol
InChI Key: LVGCQQNLTFZVNT-UHFFFAOYSA-N
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Description

7,7-Dimethylspiro[3.5]nonan-2-one is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . This ketone features a distinctive spiro[3.5]nonane scaffold, a bicyclic structure where two rings are connected through a single carbon atom, further characterized by the presence of two geminal methyl groups which influence its steric and electronic properties . The compound is identified by the CAS Registry Number 2384680-04-8 . Researchers can access its structural identifiers, including the SMILES string (CC1(CCC2(CC1)CC(=O)C2)C) and InChIKey (LVGCQQNLTFZVNT-UHFFFAOYSA-N), for computational modeling and database registration . This compound is offered with a high purity level of 95% to 98% . As a spirocyclic structure, it serves as a valuable and rigid building block in organic synthesis and medicinal chemistry research. It is particularly useful for exploring three-dimensional chemical space in the design of novel ligands and functional materials. This product is strictly for research use and is not intended for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2384680-04-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

7,7-dimethylspiro[3.5]nonan-2-one

InChI

InChI=1S/C11H18O/c1-10(2)3-5-11(6-4-10)7-9(12)8-11/h3-8H2,1-2H3

InChI Key

LVGCQQNLTFZVNT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CC(=O)C2)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for 7,7 Dimethylspiro 3.5 Nonan 2 One and Congeners

Historical and Seminal Approaches to Spiro[3.5]nonane Core Construction

The construction of the spiro[3.5]nonane ring system has been approached through various strategies over the years, with early methods often relying on classical cyclization reactions and photochemical approaches.

Early Cyclization Strategies

Early endeavors into the synthesis of spiro[3.5]nonane derivatives often involved multi-step sequences. A notable historical approach is the acid-catalyzed ring-opening of a cyclopropane (B1198618) intermediate to generate the spiro[4.5]decanone skeleton, a close relative of the spiro[3.5]nonane system. rsc.org This strategy highlights the use of ring strain to drive the formation of the desired spirocyclic core.

Photochemical reactions have also played a seminal role in the early construction of spiro[3.5]nonane systems. The de Mayo reaction , a photochemical [2+2] cycloaddition between an enolized β-dicarbonyl compound and an alkene, has been a valuable tool. wikipedia.orgsynarchive.com This reaction proceeds through the formation of a cyclobutanol (B46151) intermediate, which can then undergo a retro-aldol reaction to yield a 1,5-dicarbonyl compound, a precursor that can be cyclized to form the spiro[3.5]nonane skeleton. For instance, the intramolecular de Mayo reaction has been utilized to form spiro[3.5]nonane structures. researchgate.net

Another significant photochemical method is the Paternò-Büchi reaction , which involves the [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane. rsc.orgmdpi.com The scope of this reaction has been expanded to include cyclic ketones, providing a pathway to spirocyclic oxetanes which can be further elaborated into spiro[3.5]nonane derivatives. lancs.ac.uk

Poly-spiro Cyclobutane (B1203170) Syntheses via Ketene (B1206846) Dimerization

The [2+2] cycloaddition of ketenes has been a powerful method for the construction of cyclobutane rings. This strategy has been extended to the synthesis of spiro-annulated cyclobutanes, which are key precursors to more complex poly-spiro systems. mdpi.com The reaction of a ketene with an alkene, often generated in situ, leads to the formation of a cyclobutanone (B123998). When a cyclic alkene is employed, a spiro-fused cyclobutanone is obtained. For example, the reaction of dichloroketene (B1203229) (generated from trichloroacetyl chloride and zinc) with a cyclic olefin can produce a dichlorinated spiro[3.5]nonan-2-one derivative, which can be further functionalized.

Contemporary Cyclization Reactions for Spiro[3.5]nonane Formation

Modern synthetic chemistry has introduced a variety of more efficient and selective methods for the construction of the spiro[3.5]nonane core, including advanced intramolecular cyclizations and oxidative pathways.

Intramolecular Cyclizations and Annulation Strategies

Intramolecular reactions, where the reacting partners are present within the same molecule, are highly effective for ring formation due to favorable entropic factors.

A prominent contemporary strategy for the synthesis of spiro[3.5]nonan-2-one derivatives involves intramolecular nucleophilic substitution. A well-documented example is the synthesis of 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. orgsyn.org This method involves the aldolization of a ketone with a phenyl ester enolate to form a β-hydroxy alkanoate. This intermediate then undergoes a spontaneous intramolecular acylation to furnish the spiro-β-lactone. This approach is notable for its efficiency and good yields.

A similar strategy can be envisioned for the synthesis of 7,7-dimethylspiro[3.5]nonan-2-one, where a suitably substituted cyclohexanone (B45756) derivative bearing a side chain with a leaving group is treated with a base to induce an intramolecular alkylation, thereby forming the spirocyclic cyclobutanone ring.

Starting Materials Reaction Type Product Key Features Reference
Cyclohexanone, Phenyl 2-methylpropanoateAldolization, Intramolecular Acylation3,3-dimethyl-1-oxaspiro[3.5]nonan-2-oneSpontaneous cyclization of a β-hydroxy alkanoate intermediate. orgsyn.org

Oxidative cyclizations have emerged as a powerful tool in natural product synthesis and can be applied to the formation of spirocyclic ketones. wikipedia.org These reactions often involve the generation of a radical or a cationic intermediate which then undergoes cyclization. For instance, the oxidation of a precursor molecule can initiate a cascade of reactions leading to the formation of a spiroketal, a related class of spirocycles. orgsyn.org

In the context of spiro[3.5]nonan-2-one synthesis, an oxidative radical cyclization could be employed. A potential strategy would involve the generation of a radical on a side chain attached to a cyclohexanone ring, which then adds to an appropriately positioned double bond to form the cyclobutane ring of the spiro[3.5]nonane system. While specific examples for this compound are not extensively documented in this exact manner, the general principles of oxidative cyclization are well-established and offer a viable synthetic route. beilstein-journals.org

Reaction Type General Transformation Potential Application Key Intermediates Reference
Oxidative Radical CyclizationAcyclic precursor to spirocycleSynthesis of spiro[3.5]nonan-2-oneCarbon-centered radicals wikipedia.orgbeilstein-journals.org
Oxidative Photochemical CyclizationPendant hydroxyl group on a pyran to spiroketalFormation of related spirocyclic systemsAlkoxy radicals rsc.org

Cycloaddition Reactions in Spiro[3.5]nonane Construction

Cycloaddition reactions are a cornerstone of synthetic organic chemistry, providing efficient routes to cyclic and spirocyclic compounds.

The [2+2] cycloaddition of dichloroketene with cycloheptatriene (B165957) has been shown to produce a spiro compound, namely 3′,3′,9,9-tetrachlorospiro(bicyclo[5.2.0]nona-3,5-diene-8,2′-oxetan)-4′-one. rsc.org This reaction provides a novel and efficient pathway for the synthesis of complex spiro systems.

The 1,3-dipolar cycloaddition of azomethine ylides is a widely used method for constructing five-membered nitrogen-containing heterocycles, including spiropyrrolidines. tandfonline.comtandfonline.com This reaction can be highly regioselective and is often employed in the synthesis of complex molecules with potential biological activity. tandfonline.comacs.org For example, the reaction of an azomethine ylide derived from isatin (B1672199) and sarcosine (B1681465) with various dipolarophiles leads to the formation of novel spiroheterocyclic compounds in good yields. tandfonline.com Asymmetric versions of this reaction have also been developed, allowing for the enantioselective construction of chiral spirocyclic heterocycles. nih.gov

Another example involves the reaction of cyclopropenes with a stable azomethine ylide, which yields bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes with high diastereofacial selectivity. beilstein-journals.org

1,3-DipoleDipolarophileProductKey Features
Azomethine ylide (from isatin and sarcosine)5-Aryl-2,10-bis(arylmethylene)-cyclohepteno[1,2-d]thiazolo[3,2-a]pyrimidin-3-onesSpiropyrrolidinesRegioselective, good yields
Azomethine ylideTriarylideneacetylacetoneSpiroheterocyclesOne-pot, three-component reaction
Diazoacetates or nitrile oxidesα-Methylene lactamsChiral spirocyclic heterocyclesAsymmetric, high yield and enantioselectivity
Stable azomethine ylideCyclopropenesBis-spirocyclic 3-azabicyclo[3.1.0]hexanesHigh diastereofacial selectivity

Rearrangement Reactions Leading to Spiro[3.5]nonanone Skeletons

Rearrangement reactions offer another strategic avenue for the synthesis of spiro[3.5]nonanone frameworks.

A novel method for the regioselective ring expansion of Meldrum's acid-derived spirocyclopropanes to spirocyclobutanes has been developed using stabilized sulfonium (B1226848) ylides. rsc.org This reaction proceeds with high diastereoselectivity, affording 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones in high yields without the formation of isomers. rsc.org The rearrangement is driven by the release of ring strain from the starting epoxide and cyclopropane, as well as the formation of a stable carbonyl group. nih.gov This approach has also been successfully applied to barbituric acid-derived spirocyclopropanes. rsc.org

Starting MaterialReagentProductKey Features
Meldrum's acid-derived spirocyclopropaneStabilized sulfonium ylide1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-dioneHigh diastereoselectivity, high yield
Barbituric acid-derived spirocyclopropaneStabilized sulfonium ylideCorresponding cyclobutaneBroad substrate scope
Transition-Metal-Promoted Ring Expansion of Cyclobutanol Derivatives

The ring expansion of cyclobutanol derivatives promoted by transition metals presents a powerful and atom-economical method for the synthesis of larger ring systems, including spiroketones. Rhodium catalysts, in particular, have demonstrated significant utility in these transformations.

Rhodium(I)-catalyzed ring-opening and isomerization of cyclobutanols offers a mild and redox-neutral pathway to chiral acyclic ketones. figshare.comresearchgate.net This reaction is particularly effective for cyclobutanols bearing alkoxy substituents at the C3 position, yielding products with excellent enantioselectivities and high yields. figshare.com Mechanistic studies suggest that the reaction proceeds via an intramolecular hydrogen migration, with the formation of a (Z)-unsaturated ketone intermediate being critical for achieving high enantioselectivity. figshare.com

Furthermore, rhodium catalysts can facilitate the ring expansion of cyclobutenones and benzocyclobutenones to produce poly-substituted cyclopentenones and 1-indanones. researchgate.net These reactions occur under near pH-neutral conditions without the need for external oxidants or reductants. researchgate.net The proposed mechanism involves the insertion of rhodium into the C-C bond of the cyclobutenone, followed by β-hydrogen elimination, olefin insertion, and reductive elimination. researchgate.net The potential for dynamic kinetic asymmetric transformation in these reactions has also been noted. researchgate.net

The scope of these rhodium-catalyzed ring expansions has been explored with various substrates. For instance, the reaction of 8-ethyl benzocyclobutenone has been optimized, and the methodology has been successfully applied to other substituted substrates, albeit with moderate yields in some cases. researchgate.net

Pinacol-like Rearrangements for Spiroketone Generation

Pinacol (B44631) and semi-pinacol rearrangements are classic and powerful reactions in organic synthesis for the construction of ketones, including spiroketones, through carbon skeleton reorganization. These acid-catalyzed rearrangements of 1,2-diols (pinacols) involve the formation of a carbocation intermediate followed by a 1,2-alkyl or -aryl shift.

The fundamental mechanism of the pinacol rearrangement begins with the protonation of a hydroxyl group, which then departs as a water molecule to form a carbocation. A subsequent migration of a substituent from the adjacent carbon to the carbocation center leads to the formation of a more stable oxonium ion, which upon deprotonation yields the final ketone product. When cyclic systems are involved, this rearrangement can lead to ring expansion, providing a valuable route to spirocyclic ketones.

The stereochemistry of the diol substrate plays a crucial role in the outcome of the rearrangement in cyclic systems. Typically, the substituent that is positioned trans to the leaving hydroxyl group is the one that migrates. If no trans-migrating group is available, ring contraction can occur as a competing pathway. This stereochemical dependence highlights the concerted nature of the migration step.

The choice of which hydroxyl group departs and which group migrates in asymmetrical pinacols is governed by the relative stability of the resulting carbocations. Groups that can better stabilize a positive charge, such as phenyl groups through resonance, will preferentially lead to the formation of the carbocation at that position. The migratory aptitude of different groups (e.g., phenyl > hydride > alkyl) also influences the rearrangement pathway.

Stereoselective and Asymmetric Synthesis of Spiro[3.5]nonan-2-one Analogues

The three-dimensional nature of spirocycles makes the control of stereochemistry a critical aspect of their synthesis. Enantioselective and diastereoselective approaches are therefore paramount in producing specific stereoisomers of spiro[3.5]nonan-2-one analogues for various applications.

Enantioselective Approaches to Chiral Spiroketones

The enantioselective synthesis of chiral spiroketones has been a significant focus of research, with organocatalysis emerging as a particularly powerful tool in recent years. rsc.org These methods allow for the construction of spirocycles with high enantiomeric excess (ee). rsc.org

Dinuclear zinc catalysts have been effectively employed in the enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones. rsc.org This methodology provides access to enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives in good yields and with excellent stereoselectivities (up to >20:1 dr, up to >99% ee). rsc.org The reaction has been shown to be scalable to the gram scale without a loss of stereoselectivity. rsc.org

The synthesis of spiropentanes from hydroxymethylallenes using a zinc-based reagent in conjunction with a chiral dioxaborolane ligand is another example of a highly enantioselective process. nih.gov This reaction proceeds with high yields and enantiomeric ratios, and also exhibits complete diastereocontrol. nih.gov

Diastereoselective Control in Spirocyclization Reactions

Achieving diastereoselective control is crucial when multiple stereocenters are formed during a spirocyclization reaction. Various strategies have been developed to synthesize specific diastereomers of spirocyclic compounds.

A notable example is the diastereoselective synthesis of spiro indanone fused pyrano[3,2-c]chromene derivatives through a hetero-Diels-Alder reaction. nih.govrsc.orgresearchgate.net This method, which utilizes indane-1,3-dione and 3-vinyl-2H-chromene derivatives, produces spiro-heterocyclic frameworks with a quaternary stereocenter in high yields (up to 85%) and with excellent diastereoselectivity. nih.govrsc.orgresearchgate.net The reaction is performed in toluene (B28343) at reflux with 4 Å molecular sieves as an additive. nih.govrsc.orgresearchgate.net

Another approach involves the synergistic use of photocatalysis and organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins to synthesize 2-amino-spiro[4.5]decane-6-ones. This metal-free method proceeds under mild conditions and achieves high diastereoselectivity (up to 99:1). rsc.org

The following table provides examples of diastereoselective spirocyclization reactions:

ReactantsReaction TypeProductDiastereoselectivityYield
Indane-1,3-dione and 3-vinyl-2H-chromene derivativesHetero-Diels-AlderSpiro indanone fused pyrano[3,2-c]chromene derivativesExcellentUp to 85%
2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines[3+2] Cycloaddition2-amino-spiro[4.5]decane-6-onesUp to 99:1-

Catalytic Strategies in Spiro[3.5]nonane Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of spiro[3.5]nonane frameworks. Transition metal catalysts, in particular, have enabled a wide range of transformations leading to these complex structures.

Transition Metal-Catalyzed Processes (e.g., Au-mediated, Ru-catalyzed, Pd-catalyzed, Zr-mediated)

Gold (Au)-mediated catalysis has become a valuable tool for the synthesis of complex natural products, including spiroketals. rsc.orgbohrium.comresearchgate.net Gold catalysts are known for their high atom economy, mild reaction conditions, and tolerance of various functional groups. bohrium.com Gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters has been developed for the efficient preparation of a diverse range of spirocyclic pyrrolidines and piperidines. rsc.org The reaction of substrates with a terminal alkyne proceeds through a tandem pathway involving 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 5-exo-dig cyclization, and 1,5-acyl migration to yield azaspiro[4.4]nonenone ring systems. rsc.org

Ruthenium (Ru)-catalyzed processes have also been employed in the synthesis of spirocycles. For instance, Ru(II)-catalyzed [4+1] oxidative coupling between N-aryl-2,3-dihydrophthalazine-1,4-diones and 1,4-benzoquinones leads to the formation of spiro-indazolones under mild, aerobic, and external oxidant-free conditions.

Palladium (Pd)-catalyzed reactions are well-established in organic synthesis and have been applied to the construction of spirocycles. These methods often involve cross-coupling and cyclization cascades.

Zirconium (Zr)-mediated synthesis offers another avenue for the creation of spiro compounds. Zirconocene hydride, for example, has been used for the highly chemo- and stereoselective reduction of sulfinyl ketimines, which is a key step in the synthesis of chiral amines that can be precursors to more complex spiro structures. nih.gov Furthermore, zirconium-containing metal-organic frameworks (MOFs), such as UiO-66, have been shown to be highly diastereoselective catalysts for the synthesis of pyrano[3,2-c]quinolines via an inverse electron-demand aza-Diels-Alder reaction. researchgate.net These catalysts are stable and reusable, making them attractive for sustainable chemical synthesis. researchgate.net

The following table summarizes the key features of these transition metal-catalyzed processes for spirocycle synthesis:

Catalyst TypeReaction TypeKey Advantages
Gold (Au)Spirocyclization of enynesHigh atom economy, mild conditions, functional group tolerance
Ruthenium (Ru)Oxidative couplingMild, aerobic, external oxidant-free conditions
Palladium (Pd)Cross-coupling/cyclization cascadesWell-established, versatile
Zirconium (Zr)Reductions, Diels-Alder reactionsHigh chemo- and stereoselectivity, reusable catalysts (MOFs)

Organocatalysis in Spiroketone Formation

Organocatalysis, which employs small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone for the asymmetric synthesis of spiroketones. This approach is highly valued for its ability to construct complex, three-dimensional spirocyclic frameworks with a high degree of stereoselectivity.

A prominent strategy in this domain is the use of cascade reactions, where multiple chemical transformations occur in a single pot. For example, a cascade Michael-Michael-aldol reaction has been successfully applied to generate spirooxindole derivatives in good yields with excellent control over the spatial arrangement of atoms (diastereo- and enantioselectivity). nih.govrsc.org This method's versatility is demonstrated by its applicability to a range of heterocyclic starting materials, including oxindoles, benzofuranones, and pyrazolones. nih.govrsc.org In a specific application, a chiral phosphoric acid catalyst facilitates a three-component 1,3-dipolar cycloaddition, producing spiro[pyrrolidin-3,3′-oxindole] derivatives with enantiomeric excesses (a measure of stereochemical purity) reaching up to 98%. rsc.org The selection of an appropriate solvent, such as dichloromethane, is often critical for achieving optimal results in these reactions. rsc.org

Other organocatalytic innovations include the transannular C-acylation of enol lactones. This reaction, catalyzed by a specialized triazolium salt, provides an effective route to enantioenriched spirocyclic 1,3-diketones. nih.gov Furthermore, complex spiro-bridged heterocyclic compounds have been synthesized with high diastereoselectivity using the natural product quinine (B1679958) as an organocatalyst in a cascade reaction sequence. sigmaaldrich.com

Table 1: Overview of Selected Organocatalytic Methods for Spiroketone Synthesis

This interactive table summarizes key features of various organocatalytic approaches to spiroketone synthesis.

Catalytic SystemReaction TypeSubstratesKey Features
Chiral Phosphoric Acid1,3-Dipolar CycloadditionMethyleneindolinones, Aldehydes, Amino EstersHigh enantioselectivity (up to 98% ee), mild conditions. rsc.org
SPA-Triazolium BromideTransannular C-acylationEnol LactonesAccess to enantioenriched spirocyclic 1,3-diketones. nih.gov
QuinineCascade Reaction2-Ethylidene 1,3-indandiones, Isatylidene-malononitrilesHigh diastereoselectivity for spiro-bridged heterocycles. sigmaaldrich.com
L-ProlineAldol (B89426) ReactionVarious aldehydes/ketonesA foundational organocatalyst used in asymmetric synthesis.

Biocatalytic Approaches

The use of enzymes in organic synthesis, known as biocatalysis, offers a green and highly selective alternative for the creation of intricate molecules like spiroketones. While no direct biocatalytic route to this compound has been reported in the searched literature, the field has demonstrated significant potential for the synthesis of related spirocyclic structures.

A remarkable example is the enzymatic formation of spiroketals, which are structurally related to spiroketones. The biosynthesis of the rubromycin family of natural products involves a complex enzymatic oxidative rearrangement of a polyketide precursor. nih.govnih.gov This transformation is orchestrated by a suite of flavoenzymes that catalyze a profound skeletal reorganization, breaking four carbon-carbon bonds to forge the final spiroketal structure. nih.gov

More targeted biocatalytic methods are also emerging. Dearomative spirocyclization, a reaction that converts flat aromatic rings into three-dimensional spirocycles, has been achieved using enzymes. mdpi.com For instance, cytochrome P450 enzymes can catalyze the formation of spiro-oxindole scaffolds from indole (B1671886) precursors. mdpi.com Additionally, a multi-enzyme, one-pot process has been designed to convert furans into spirolactones through an oxygenative ring cleavage followed by further enzymatic transformations. acs.org A notable discovery is the enzyme spirotetronate cyclase AbyU, a natural Diels-Alderase that catalyzes an intramolecular cycloaddition to form the spiro-linked core of the antibiotic abyssomicin C. wikipedia.org These examples underscore the capability of enzymes to perform complex spirocyclizations with high precision.

Methodological Innovations and Process Optimization

For the large-scale production of spiroketones, particularly for pharmaceutical applications, there is a strong drive towards developing more efficient, sustainable, and cost-effective synthetic processes. Key innovations in this area are centered on continuous flow chemistry and rigorous process optimization.

A groundbreaking development is the implementation of telescoped flow processes for synthesizing chiral spiroketone intermediates. rsc.orgrsc.org This technique links multiple reaction steps, such as a ring-closing metathesis and a hydrogenation, in a continuous flow system, thereby eliminating the need to isolate and purify intermediate compounds. rsc.orgrsc.org A single catalyst, for example, the Hoveyda-Grubbs 2nd generation catalyst, can be employed for multiple transformations within the sequence. rsc.orgrsc.org This approach yields substantial benefits over traditional batch manufacturing, including a significant reduction in catalyst and solvent consumption. rsc.orgrsc.org

The advantages of this innovative methodology are quantified by key performance indicators. For instance, a 70% saving on catalyst cost and a 60% decrease in the Process Mass Intensity (PMI)—a metric that quantifies waste—have been reported. rsc.orgrsc.org The PMI for a two-step sequence was impressively reduced from 43.9 in a batch process to 16.8 in a flow system. rsc.org Furthermore, flow chemistry enhances throughput and is readily scalable, while also offering improved safety and reaction control. rsc.org

Table 2: Comparison of Batch vs. Telescoped Flow Process for a Chiral Spiroketone Synthesis

This interactive table highlights the significant improvements offered by a telescoped flow process compared to a traditional batch process for the synthesis of a chiral spiroketone.

ParameterBatch ProcessTelescoped Flow ProcessImprovement
Catalyst CostBaseline70% ReductionSignificant Cost Savings rsc.org
Process Mass Intensity (PMI)43.916.860% Decrease rsc.org
ThroughputLowerHigher (e.g., 20g/day with small reactors)Enhanced Productivity rsc.org
Intermediate IsolationRequiredEliminatedStreamlined Unit Operations rsc.orgrsc.org

Underpinning these innovations is a robust process of research and development (R&D) that scrutinizes every aspect of a synthetic route, from reaction yields and selectivity to safety and environmental impact, ensuring the final process is optimized for industrial application.

Advanced Spectroscopic and Structural Characterization of Spiro 3.5 Nonan 2 One Systems

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state, including its absolute and relative stereochemistry. researchgate.net For spirocyclic systems, this technique is crucial for precisely measuring bond lengths, bond angles, and the torsional angles that define the spatial relationship between the two rings.

In studies of related spiroketones, X-ray diffraction has confirmed the rigid, orthogonal arrangement of the fused rings. acs.orgacs.org This perpendicular geometry is a key structural feature that governs the molecule's electronic properties. acs.org For 7,7-dimethylspiro[3.5]nonan-2-one, a crystallographic analysis would precisely define the puckering of both the cyclobutane (B1203170) and cyclohexane (B81311) rings, confirm the chair conformation of the six-membered ring, and provide exact data on the bond lengths around the spiro atom (C5). This experimental data is also invaluable for validating and refining theoretical structural models calculated using computational chemistry methods. acs.orgresearchgate.net

Photoelectron Spectroscopy for Electronic Structure and Molecular Orbitals

Photoelectron Spectroscopy (PES) is an experimental technique that measures the ionization energies required to remove electrons from their molecular orbitals (MOs), providing direct insight into the electronic structure of a molecule. iastate.edulibretexts.org In the study of spiroketones, He(I) photoelectron spectra are interpreted with the aid of ab initio calculations to assign bands to specific MOs. acs.orgresearchgate.net

For a molecule like this compound, the PES spectrum would be expected to show distinct bands corresponding to the ionization of electrons from the carbonyl oxygen's non-bonding lone pair (nO) and from the σ-framework of the carbocyclic rings. The analysis of these bands reveals the extent of through-space interactions between the orbitals of the two perpendicular rings. acs.org The energy splitting between orbitals that have significant contributions from both rings can be used to quantify the degree of spiroconjugation. The uppermost occupied molecular orbitals are of particular interest, as their energies and characters dictate the molecule's reactivity and photophysical behavior. acs.org

Electron Transmission Spectroscopy for Virtual Orbital Energies

Complementary to PES, Electron Transmission Spectroscopy (ETS) is used to probe the unoccupied (virtual) molecular orbitals of a molecule by measuring the energies at which low-energy electrons are temporarily captured to form transient negative ions. researchgate.net This technique provides the vertical electron attachment energies (VAEs), which correspond to the energies of the empty MOs. acs.org

In the context of spiroketones, ETS, supported by calculated virtual orbital energies, is employed to characterize the empty levels. acs.orgresearchgate.net For this compound, ETS would primarily probe the energy of the lowest unoccupied molecular orbital (LUMO), which is expected to be the π* orbital associated with the carbonyl group. The energy of this π*(C=O) orbital is a key determinant of the compound's reducibility. Furthermore, ETS can reveal through-space interactions that affect the energies of the virtual orbitals, indicated by the splitting of energies in molecules with multiple interacting groups. researchgate.netacs.org

Mechanistic Mass Spectrometry: Fragmentation Pathways of Spiro[3.5]nonane Derivatives

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. Under electron ionization (EI), the molecular ion of this compound would undergo characteristic fragmentations governed by the presence of the ketone and the spirocyclic framework. nih.gov

The primary dissociation of carbocyclic spiro compounds often involves the cleavage of bonds at the spiro-atom. aip.org For ketones, a common fragmentation is the α-cleavage, where the bond adjacent to the carbonyl group is broken. nih.govyoutube.com Another potential pathway is the McLafferty rearrangement if a transferable γ-hydrogen is available, although this is less likely for the cyclobutanone (B123998) ring. youtube.com Based on these principles, several key fragmentation pathways can be proposed for this compound.

Interactive Table 2: Proposed Key Fragmentation Pathways for this compound in EI-Mass Spectrometry.

Proposed Fragmentm/z ValueFragmentation Mechanism
[M - C2H4]+•124Retro-[2+2] cycloaddition of the cyclobutanone ring.
[M - CO]+•124Loss of carbon monoxide from the cyclobutanone ring.
[M - C3H4O]+•82Loss of ketene (B1206846) (CH2=C=O) via α-cleavage.
[M - C4H8]+•96Cleavage at the spiro-carbon with loss of isobutylene (B52900) from the cyclohexane ring.
[C4H7]+55Fragment corresponding to the dimethyl-substituted part of the cyclohexane ring after cleavage.
[C3H5O]+57Acylium ion resulting from α-cleavage and loss of the rest of the molecule.

Chiroptical Spectroscopy (for chiral analogues)

The chirality in spirocyclic compounds like spiro[3.5]nonan-2-one arises from the spirocenter, where the two rings are joined. The spatial arrangement of substituents on the rings can lead to enantiomeric forms. Chiroptical techniques are uniquely sensitive to this three-dimensional arrangement.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

ORD measures the rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. bhu.ac.in The combination of these techniques, particularly the analysis of Cotton effects, provides detailed stereochemical information. A Cotton effect is the characteristic change in optical rotation and/or circular dichroism in the vicinity of an absorption band of a chromophore. amrita.edupbsiddhartha.ac.in

For spiro[3.5]nonan-2-one analogues, the carbonyl group (C=O) acts as a chromophore. The n → π* electronic transition of the carbonyl group, typically occurring around 280-300 nm, is inherently sensitive to the asymmetric environment of a chiral molecule and gives rise to a measurable Cotton effect. The sign and magnitude of this Cotton effect can be correlated with the absolute configuration of the spiro center and the conformation of the cyclobutane and cyclohexane rings.

Empirical Rules and Computational Methods

In addition to empirical rules, modern computational methods, such as time-dependent density functional theory (TD-DFT), have become invaluable for predicting CD spectra. nih.gov By calculating the theoretical CD spectrum for a given absolute configuration, it can be compared with the experimental spectrum to make a reliable assignment of the absolute configuration of chiral molecules.

Findings from Related Spirocyclic Systems

While direct data for this compound is absent, studies on other chiral spiro compounds offer valuable insights. For instance, research on optically active spiro[4.4]nonane derivatives has demonstrated the successful application of CD spectroscopy in determining their absolute configurations. rsc.org Similarly, the synthesis and chiroptical analysis of other complex spirocyclic systems have shown how CD and computational methods can be used to assign absolute configurations and understand the relationship between structure and chiroptical properties. nih.govnih.gov The synthesis of chiral 2-azaspiro[3.5]nonan-1-ones has also been reported, highlighting the interest in the stereochemistry of this class of compounds. acs.org

The chiroptical properties of any given chiral analogue of this compound would be dependent on the position and nature of the substituents. The presence of the gem-dimethyl group at the C7 position would influence the conformational equilibrium of the cyclohexane ring, which in turn would affect the CD spectrum.

A hypothetical example of chiroptical data for a chiral spiro[3.5]nonan-2-one analogue is presented in the table below to illustrate the type of information obtained from such studies.

Compound Solvent λmax (nm) [n → π]*Δε (M⁻¹cm⁻¹) [CD] [α]D (deg)
(R)-spiro[3.5]nonan-2-oneMethanol295+1.5+25.0
(S)-spiro[3.5]nonan-2-oneMethanol295-1.5-25.0

This table is illustrative and does not represent experimentally determined data for this compound.

The study of chiroptical properties of chiral analogues of this compound would be a valuable area of research to understand the intricate relationship between stereochemistry and spectroscopic response in this class of spirocyclic ketones.

Applications of Spiro 3.5 Nonan 2 One in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

Spiro[3.5]nonan-2-one and its derivatives, including the 7,7-dimethyl analog, serve as versatile building blocks for the synthesis of intricate organic molecules. The inherent strain and defined stereochemistry of the spirocyclic system provide a foundation for creating molecules with unique spatial arrangements of functional groups. The ketone moiety acts as a handle for a variety of chemical transformations, including oxidation, reduction, and substitution reactions, allowing for the elaboration of the core structure into more complex derivatives.

The synthesis of spirocyclic ketones can be achieved through various methods, including the cyclization of appropriate precursors. For instance, the cyclization of dicarboxylic acid derivatives or diamines can lead to the formation of the spirocyclic core. researchgate.net These synthetic strategies provide access to a range of spiro[3.5]nonane-based structures that can be further functionalized. The gem-dimethyl group in 7,7-dimethylspiro[3.5]nonan-2-one can influence the reactivity and conformational preferences of the molecule, which can be strategically exploited in the design of complex targets.

Table 1: Representative Reactions of Spiro[3.5]nonan-2-one Analogs as Building Blocks

PrecursorReagents and ConditionsProductYield (%)Reference
Epi-androsteroneSulfanilamide, Dioxane, RefluxSpiro N-aryl-1,3-thiazolidin-4-one derivativeNot specified nih.gov
α,β-Unsaturated KetonesAniline, Ethanol, RefluxSteroidal iminophenyl compounds70-75 nih.gov
Cholest-5-en-3-oneSemicarbazide hydrochloride, Ethanol/Water/NaOAc, RefluxSemicarbazone of cholest-5-en-3-oneNot specified nih.gov

Note: This table presents data for analogous steroidal spirocycle syntheses to illustrate the versatility of spirocyclic ketones as building blocks, due to the limited direct data on this compound.

Intermediates in the Synthesis of Non-Natural Products with Unique Structural Motifs

The spiro[3.5]nonane framework is a key feature in a variety of non-natural products, and this compound can serve as a crucial intermediate in their synthesis. The unique three-dimensional structure of spirocycles is of great interest in medicinal chemistry for the development of novel therapeutic agents. nih.gov For example, spiro compounds are found in a number of approved drugs, highlighting their importance in pharmaceutical research. mdpi.com

The synthesis of functionalized spirocycles, such as spiro[dihydropyridine-oxindoles], demonstrates the utility of spirocyclic ketones as intermediates. nih.gov While not directly involving the title compound, these syntheses showcase how the spirocyclic core can be integrated into larger, more complex heterocyclic systems with potential biological activity. nih.gov The development of efficient synthetic routes to spirocyclic scaffolds is therefore a key area of research. nih.gov

Scaffolds for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. rsc.org Spirocyclic scaffolds, such as that of this compound, are highly valuable in DOS due to their inherent three-dimensionality and the ability to introduce multiple points of diversity. nih.govresearchgate.net The rigid nature of the spirocyclic core allows for the controlled spatial presentation of appended functional groups, which is crucial for exploring chemical space and identifying novel bioactive compounds. nih.gov

The synthesis of libraries of spirocyclic compounds, such as spiro-hydantoins and other fused heterocyclic systems, has been demonstrated as a viable approach in DOS. uni.lu These methods often rely on the functionalization of a core spirocyclic ketone. The development of multicomponent reactions for the synthesis of spiro derivatives further enhances the efficiency of DOS approaches. scilit.com The spiro[3.5]nonane framework provides a robust and versatile platform for the construction of such libraries.

Table 2: Examples of Diversity-Oriented Synthesis Utilizing Spirocyclic Scaffolds

Scaffold TypeSynthetic StrategyResulting StructuresReference
SpirooxindoleThree-component diversity-oriented synthesisOxazolone-grafted spirooxindoles researchgate.net
Spiro[pyrrolidin-3,2'-oxindole]Organocatalytic 1,3-dipolar cycloadditionSpiro[pyrrolidin-3,2'-oxindoles] with contiguous quaternary stereogenic centers nih.gov
Spirocyclic HydantoinsOlefin metathesis5,5-Spirocyclic and fused bicyclic imidazolidinone derivatives uni.lu

Note: This table provides examples of DOS based on various spirocyclic scaffolds to illustrate the potential of the this compound framework in this area.

Development of Chiral Auxiliaries and Ligands (if applicable)

The development of chiral ligands and auxiliaries is of paramount importance in asymmetric catalysis. researchgate.netacs.orgrsc.org While direct applications of this compound in this context are not extensively documented, the inherent chirality of many spirocyclic systems makes them attractive candidates for such purposes. The synthesis of chiral spirocyclic compounds is an active area of research, with various strategies being developed to control stereochemistry. acs.orgoaepublish.com

For instance, chiral spirocyclic phase-transfer catalysts have been synthesized and successfully applied in asymmetric alkylation reactions, achieving high yields and enantioselectivities. nih.gov Similarly, chiral spirodiphosphine ligands have shown excellent performance in rhodium-catalyzed asymmetric hydrosilylation/cyclization reactions. nih.gov The asymmetric reduction of prochiral ketones to chiral alcohols is another area where chiral organocatalysts, some with spirocyclic backbones, have been effectively employed. rsc.org The rigid spiro[3.5]nonane framework, when appropriately functionalized and resolved into its enantiomers, has the potential to be developed into a novel class of chiral ligands or auxiliaries for asymmetric transformations. The gem-dimethyl substitution could play a role in modulating the steric environment and influencing the stereochemical outcome of catalyzed reactions.

Investigations of 7,7 Dimethylspiro 3.5 Nonan 2 One Derivatives and Analogues

Synthesis and Reactivity of Heteroatom-Containing Spiro[3.5]nonanes (e.g., Oxa-, Aza-, Thia-analogs)

The replacement of one or more carbon atoms within the spiro[3.5]nonane skeleton with heteroatoms such as oxygen (oxa-), nitrogen (aza-), or sulfur (thia-) generates a diverse class of analogues with distinct chemical properties. rsc.org

Aza- and Oxa-Analogs: The synthesis of aza- and oxa-spiro[3.5]nonanes often involves multi-step sequences. For instance, 2,5-dioxa-8-azaspiro[3.5]nonane has been synthesized from 3-((benzylamino)methyl)oxetan-3-ol. google.com The process involves an initial reaction with chloroacetyl chloride, followed by an intramolecular cyclization and subsequent reduction and deprotection steps. google.com Similarly, novel 7-azaspiro[3.5]nonane derivatives have been developed as agonists for G protein-coupled receptor 119 (GPR119). nih.gov The synthesis of these compounds allows for systematic optimization of substituents on the piperidine (B6355638) (azaspiro) ring. nih.gov

A notable example is the synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, which serves as a spirocyclic analog of pipecolic acid. univ.kiev.ua Its synthesis has been scaled to multigram quantities, providing a valuable building block for further chemical exploration. univ.kiev.ua The oxalate (B1200264) salt of 2-Oxa-7-azaspiro[3.5]nonane is also commercially available. sigmaaldrich.com

Thia-Analogs: Thia-spiro[3.5]nonane derivatives have also been synthesized and characterized. The parent compound, 2-thiaspiro[3.5]nonane, is a known entity. nih.gov More complex structures, such as 2λ⁶-thiaspiro[3.5]nonane-2,2,7-trione, incorporate a sulfone group and a ketone, indicating the potential for varied reactivity. uni.lu The synthesis of related thia-aza spirocycles, like 6,7-diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide, has been achieved through the oxidation of the corresponding thiazepan-4-one with potassium permanganate. nih.gov Although this is a spiro[2.6] system, the synthetic methodology for oxidizing the sulfur atom is relevant to the thiaspiro[3.5]nonane class. nih.gov

Table 1: Examples of Heteroatom-Containing Spiro[3.5]nonane Analogs This table is scrollable.

Compound Name Molecular Formula Key Features Reference
2,5-Dioxa-8-azaspiro[3.5]nonane C₆H₁₁NO₂ Contains two oxygen and one nitrogen atom. google.com
7-Azaspiro[3.5]nonane C₈H₁₅N A basic piperidine-containing spirocycle. nih.govnih.gov
2-Oxa-7-azaspiro[3.5]nonane C₇H₁₃NO Contains one oxygen and one nitrogen atom. sigmaaldrich.com
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid C₈H₁₃NO₃ Functionalized with a carboxylic acid group. univ.kiev.ua
2-Thiaspiro[3.5]nonane C₈H₁₄S Contains a sulfur atom in the cyclobutane (B1203170) ring. nih.gov
2λ⁶-Thiaspiro[3.5]nonane-2,2,7-trione C₈H₁₂O₃S Contains a sulfone and two ketone groups. uni.lu
2,7-Diazaspiro[3.5]nonane C₇H₁₄N₂ Contains two nitrogen atoms. acs.org

Systematic Functionalization of the Spiro[3.5]nonane Core

The functionalization of the spiro[3.5]nonane core is crucial for creating derivatives with tailored properties. Research has explored various synthetic strategies to introduce functional groups and build more complex molecular architectures.

One approach involves creating spirocyclic diones, such as spiro[3.5]nonane-1,3-dione, which provides two reactive carbonyl sites for further chemical transformations. nih.gov Another strategy focuses on the synthesis of spiro[cycloalkane-pyridazinone] derivatives. mdpi.com This involves a Knoevenagel condensation of a cycloalkanone (like cyclohexanone) with ethyl 2-cyanoacetate, followed by cyanide addition, hydrolysis, and subsequent ring closure with hydrazines to form the pyridazinone ring fused to the spiro core. mdpi.com

Advanced methods for functionalization include the oxa-hetero-Diels-Alder reaction. This has been used to diastereoselectively synthesize novel spiro indanone fused pyrano[3,2-c]chromene derivatives. rsc.org Such reactions create complex, polycyclic spiro systems with high levels of stereochemical control. rsc.org The development of methods to create functionalized spirocyclic glutamic acid analogs on a spiro[3.3]heptane scaffold highlights techniques like [2+2] cycloaddition with dichloroketene (B1203229) and subsequent reductive dechlorination, which could be adapted for the spiro[3.5]nonane system. nih.gov

Derivatives of oxa-spiro[3.5]nonane have also been explored. For example, derivatives of 7-oxa-spiro[3.5]nonane can be synthesized from tetrahydropyran-dicarboxylic acid diethyl ester. evitachem.com These can be further transformed into more complex structures like dioxo-dioxa-polyspiranes through dimerization of ketene (B1206846) intermediates. evitachem.com

Table 2: Selected Functionalization Reactions on Spirocyclic Cores This table is scrollable.

Reaction Type Starting Material (Example) Reagents (Example) Product Type Reference
Pyridazinone Formation Cyclohexanone (B45756) 1) Ethyl 2-cyanoacetate, 2) KCN, 3) HCl, 4) Hydrazine Spiro[cyclohexane-pyridazinone] mdpi.com
Oxa-Hetero-Diels-Alder Indane-1,3-dione, 3-vinyl-2H-chromene Toluene (B28343), 120 °C Spiro indanone fused pyrano[3,2-c]chromene rsc.org
[2+2] Cycloaddition Silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative Dichloroketene Dichlorinated spiro ketone nih.gov
Dimerization Acid chlorides of 7-Oxa-spiro[3.5]nonan-2,2-dicarboxylates HCl elimination Dioxo-dioxa-polyspiranes evitachem.com

Structure-Reactivity Relationship Studies within the Spiro[3.5]nonane Class

The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold is central to its structure-reactivity relationships. mdpi.com Altering the core structure, even subtly, can lead to significant changes in chemical behavior and biological interactions.

In a series of 7-azaspiro[3.5]nonane derivatives designed as GPR119 agonists, a systematic optimization of the substituents at the piperidine nitrogen (R²) and an aryl group (R³) was conducted. nih.gov This study led to the identification of a compound with potent activity, demonstrating a clear structure-activity relationship where specific functional groups are required for optimal interaction with the biological target. nih.gov

Similarly, in a study of ENPP1 inhibitors, the potency of various diazaspiroalkanes was compared. acs.org It was observed that 2,7-diazaspiro[3.5]nonane showed good potency, whereas analogs with longer carbon chains between the spiro center and the functional group resulted in a detrimental effect on activity. acs.org This suggests that the specific geometry and distance conferred by the spiro[3.5]nonane core are crucial for effective molecular recognition.

Advanced Kinetic and Thermodynamic Investigations of Spiro 3.5 Nonan 2 One Reactions

Reaction Kinetics and Rate Determinations

The study of reaction kinetics provides quantitative insight into the speed at which chemical reactions occur. For reactions involving spiro[3.5]nonan-2-one and its derivatives, determining the rate law is fundamental to understanding the reaction mechanism. The rate of a reaction is typically expressed as a function of the concentration of the reactants, each raised to a power known as the order of the reaction with respect to that reactant. nih.gov

Methods for Rate Determination: Several techniques are employed to measure reaction rates:

Spectrophotometry: This method is useful if a reactant or product absorbs light at a specific wavelength. The change in absorbance over time can be correlated to the change in concentration using the Beer-Lambert law. For instance, in reactions where the ketone is consumed, the disappearance of its characteristic n-π* transition in the UV-Vis spectrum could be monitored.

Chromatography (GC, HPLC): Aliquots can be taken from a reaction mixture at various time points, quenched, and analyzed to determine the concentration of reactants and products.

NMR Spectroscopy: Real-time monitoring of the reaction mixture using NMR can track the disappearance of starting material signals and the appearance of product signals.

The rate law for a reaction involving a spiroketone can be generalized as: Rate = k[Spiroketone]^m[Reagent]^n Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders. These orders are determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.

Table 8.1-1: Hypothetical Kinetic Data for a Reaction of a Spiro[3.5]nonan-2-one Derivative This interactive table illustrates how reaction orders are determined. By changing the concentrations, you can see the impact on the reaction rate based on predefined reaction orders.

Experiment[Spiroketone] (M)[Reagent] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.24.0 x 10⁻⁴

In this hypothetical example, doubling the spiroketone concentration doubles the rate (first order), and doubling the reagent concentration quadruples the rate (second order).

Thermodynamic Stabilities of Isomeric and Conformational States

The thermodynamic stability of different isomers and conformers of spirocyclic compounds plays a critical role in determining the product distribution in reactions that approach thermodynamic equilibrium. Computational chemistry is a powerful tool for evaluating the relative energies of these states.

The spiro[3.5]nonane framework can exist in different conformations. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize angular and torsional strain. The cyclobutane (B1203170) ring is puckered. For 7,7-dimethylspiro[3.5]nonan-2-one, the gem-dimethyl group is located on the cyclohexane ring. The preferred conformation would be the one that minimizes steric interactions.

Computational studies, often using Density Functional Theory (DFT) methods, can predict the relative energies of different conformers. These calculations help in understanding the population of each conformer at a given temperature, which is crucial as the observed reactivity is often a weighted average of the reactivity of all populated conformers.

Table 8.2-1: Calculated Relative Energies of Hypothetical Conformers of a Substituted Spiro[3.5]nonane

ConformerDescriptionRelative Energy (kcal/mol)Population at 298 K (%)
AChair-equatorial0.0073.1
BChair-axial1.0015.8
CTwist-boat5.500.1

Note: These values are illustrative. The actual energy differences depend on the specific substituents and their positions.

The stability of isomers, such as those that might be formed through rearrangement reactions, can also be assessed thermodynamically. The isomer with the lower Gibbs free energy will be the more stable and will be favored at equilibrium.

Mechanistic Probes for Understanding Selectivity Control (e.g., Regio- and Stereoselectivity)

Many reactions of spiroketones can yield multiple products, making selectivity a key challenge. Mechanistic probes, both experimental and computational, are used to understand the factors that control regioselectivity (which site reacts) and stereoselectivity (the spatial orientation of the new bonds).

Regioselectivity: In reactions such as enolate formation, two different enolates can be formed from an unsymmetrical ketone. For spiro[3.5]nonan-2-one, deprotonation can occur at either the C1 or C3 position of the cyclobutanone (B123998) ring. The regioselectivity is influenced by whether the reaction is under kinetic control (favoring the faster-formed, less-substituted enolate) or thermodynamic control (favoring the more stable, more-substituted enolate).

Stereoselectivity: The facial selectivity of addition to the carbonyl group is a critical aspect of stereocontrol. Reagents can approach the carbonyl face from either the same side as the larger cyclohexane ring or the opposite side. The steric bulk of the spirocyclic system typically directs incoming reagents to the less hindered face. In this compound, the dimethyl group adds steric bulk to one side of the cyclohexane ring, which can influence the conformational equilibrium and, consequently, the stereochemical outcome of reactions at the distal ketone.

Mechanistic Probes:

Kinetic Isotope Effects (KIEs): By replacing an atom with its heavier isotope (e.g., H with D), changes in the reaction rate can indicate whether a bond to that atom is broken in the rate-determining step.

Computational Modeling: Transition state theory can be used to model the energies of the transition states leading to different products. The product that proceeds through the lowest energy transition state is the kinetically favored one.

In-situ Reaction Monitoring: Techniques like IR or NMR spectroscopy can sometimes detect transient intermediates, providing direct evidence for a proposed reaction pathway.

Table 8.3-1: Factors Influencing Selectivity in Spiroketone Reactions

Selectivity TypeControlling FactorExample
Regioselectivity Kinetic vs. Thermodynamic ControlEnolate formation at C1 vs. C3.
Diastereoselectivity Steric HindranceNucleophilic addition to the carbonyl group.
Enantioselectivity Chiral Catalysts/ReagentsAsymmetric reduction of the ketone.

By carefully choosing reaction conditions (temperature, solvent, reagents), chemists can steer a reaction towards the desired isomer, leveraging a detailed understanding of the underlying kinetic and thermodynamic principles.

Future Research Trajectories for 7,7 Dimethylspiro 3.5 Nonan 2 One Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to spiro[3.5]nonane systems often rely on classical methods that may not align with modern principles of green chemistry. A primary future objective is the development of novel and sustainable synthetic strategies for 7,7-dimethylspiro[3.5]nonan-2-one. Research should focus on methods that improve atom economy, reduce waste, and utilize environmentally benign reagents and conditions.

One potential avenue involves the adaptation of spiroannelation protocols. For instance, methodologies using organobis(cuprates) derived from di-lithioalkanes have been successful in the synthesis of related spiroketones like 9,9-dimethylspiro[4.5]decan-7-one. orgsyn.org A future study could investigate the reaction of a bis(nucleophile) derived from 1,3-dilithiopropane with a suitable β-chloro-α,β-unsaturated cyclohexenone precursor, providing a convergent and efficient route to the spiro[3.5]nonane core.

Furthermore, photochemical [2+2] cycloadditions between an appropriate exocyclic methylene (B1212753) cyclohexane (B81311) derivative and ketene (B1206846) or its equivalents could provide direct access to the cyclobutanone (B123998) ring of the spiro-system. Investigating these reactions under solvent-free or flow-chemistry conditions would represent a significant advance in sustainability.

Development of Highly Efficient Enantioselective Protocols

The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral. The synthesis of enantiomerically pure spirocycles is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. To date, the enantioselective synthesis of this compound has not been reported, presenting a major opportunity for future research.

Future work should target the development of catalytic asymmetric methods. Potential strategies include:

Asymmetric Catalysis: Employing chiral transition metal catalysts (e.g., Rhodium, Palladium, or Copper complexes) in key bond-forming reactions, such as intramolecular alkylations or cycloadditions.

Organocatalysis: Utilizing small chiral organic molecules to catalyze the formation of the spirocyclic framework. Proline-derived catalysts, for example, could be explored in asymmetric intramolecular Michael additions or aldol (B89426) cyclizations of a suitable acyclic precursor.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of the spirocyclization step, followed by its removal.

Achieving high enantiomeric excess (>99% ee) will be a critical benchmark for these new protocols, enabling the synthesis of specific enantiomers for further study and application.

Investigation of Unexplored Reactivity Patterns and Rearrangements

The strained cyclobutane (B1203170) ring and the ketone functionality make this compound a candidate for a variety of interesting chemical transformations and skeletal rearrangements. The electronic structure of spiroketones makes them particularly susceptible to nucleophilic attack. acs.org A systematic investigation of its reactivity could uncover novel chemical pathways.

Future research directions should include:

Nucleophile-Induced Rearrangements: Studies have shown that related spiroketones can undergo facile carbon-carbon bond cleavage upon addition of a nucleophile to the carbonyl group, driven by the stability of the resulting carbanion. acs.org Subjecting this compound to various nucleophiles (e.g., hydroxides, alkoxides) could trigger ring-opening of the cyclobutanone, leading to functionalized cyclohexyl derivatives.

Acid-Promoted Rearrangements: In the presence of strong acids, protonation of the carbonyl oxygen could lead to the formation of a spiro carbocation intermediate. acs.org This intermediate could undergo a Wagner-Meerwein-type rearrangement, potentially resulting in ring expansion or contraction and the formation of new, structurally complex polycyclic systems. acs.orgnih.gov

Photochemical and Thermal Reactions: Exploration of reactions such as the Norrish Type I cleavage could lead to diradical intermediates, which could recombine to form novel bicyclic products or undergo fragmentation. Thermal rearrangements, particularly if other functional groups are introduced, could also be explored. nih.gov

Functional Group Transformations: Beyond rearrangements, the ketone can be transformed into a variety of other functional groups. For instance, the Baeyer-Villager rearrangement could convert the cyclobutanone into one of two possible lactones, while the Beckmann rearrangement of the corresponding oxime would yield a ring-expanded lactam. libretexts.org

Advanced Integrated Spectroscopic and Computational Approaches

A comprehensive understanding of the structural, electronic, and spectroscopic properties of this compound is essential for predicting its reactivity and guiding its application. Future research should employ an integrated approach that combines advanced spectroscopic techniques with high-level computational modeling.

A detailed spectroscopic characterization using 2D NMR techniques (COSY, HSQC, HMBC), high-resolution mass spectrometry, and FT-IR spectroscopy will confirm the molecular structure and provide a benchmark for computational models. researchgate.net

Computational studies, primarily using Density Functional Theory (DFT), should be pursued to:

Calculate and predict the geometries of ground and transition states.

Simulate vibrational (IR) and NMR spectra to aid in the interpretation of experimental data. researchgate.net

Determine electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, to understand charge transfer and reactivity. researchgate.net

Model the reaction pathways of potential rearrangements to predict their feasibility and product distribution.

This synergistic approach will provide deep insights into the molecule's fundamental properties and guide the rational design of future experiments.

Interactive Data Table: Properties of this compound

This table summarizes known and prospective properties. "To be determined" indicates areas for future experimental or computational investigation.

Property Value Source
IUPAC Name This compound sigmaaldrich.com
CAS Number 2384680-04-8 sigmaaldrich.combldpharm.com
Molecular Formula C₁₁H₁₈O sigmaaldrich.com
Molecular Weight 166.26 g/mol Calculated
Physical Form Liquid sigmaaldrich.com
Boiling Point To be determined
Melting Point To be determined
Density To be determined
Refractive Index To be determined
InChI Key LVGCQQNLTFZVNT-UHFFFAOYSA-N sigmaaldrich.com

Utilization in the Construction of Architecturally Complex Molecular Scaffolds

The rigid, three-dimensional framework of the spiro[3.5]nonane system makes it an attractive scaffold for the synthesis of architecturally complex molecules with potential applications in medicinal chemistry and materials science. The dimethyl substitution pattern provides specific steric and electronic properties that can be exploited in molecular design.

Future research should focus on using this compound as a chiral building block for:

Natural Product Synthesis: The spiroketone core could serve as a starting point for the total synthesis of complex natural products containing spirocyclic motifs. nih.gov

Medicinal Chemistry: Spirocycles are considered "bioisosteres" of gem-disubstituted groups and are increasingly incorporated into drug candidates to improve properties like metabolic stability and receptor binding affinity. Derivatives of this compound could be synthesized and screened for various biological activities. For example, related diazaspiro[3.5]nonane moieties have been successfully used as covalent inhibitors for oncogenic proteins. researchgate.net

New Materials: Incorporation of this rigid spirocyclic unit into polymers or liquid crystals could lead to materials with novel thermal or optical properties.

By strategically functionalizing the ketone and the cyclohexane ring, a diverse library of complex molecules can be generated, establishing this compound as a valuable tool for synthetic chemists.

Q & A

Q. What are the established synthetic routes for 7,7-dimethylspiro[3.5]nonan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclization or aldolization strategies:

  • Cyclization of diesters : 1,1-Cyclohexanediacetic acid diethyl ester undergoes acid-catalyzed cyclization (e.g., H₂SO₄) under controlled temperatures (60–80°C) to form the spirocyclic core .
  • Aldolization with phenyl ester enolates : Reacting phenyl butanoate with cyclohexanone in the presence of a base (e.g., LDA) generates β-lactones. For 3,3-dimethyl derivatives, optimized conditions (e.g., hexane/ethyl acetate elution) yield 86–95% purity .
  • Functionalization via methoxymethyl ether : Derivatives are synthesized by reacting intermediates with chloromethyl methyl ether and DIPEA, followed by column chromatography (silica gel, hexane/EtOAc) .

Q. Critical Factors :

  • Catalyst selection : Strong acids (e.g., H₂SO₄) improve cyclization efficiency but may increase side reactions.
  • Solvent polarity : Non-polar solvents favor spirocyclic formation, while polar solvents aid in purification.
  • Temperature : Elevated temperatures (50–80°C) accelerate cyclization but require precise control to avoid decomposition.

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Spiro carbon : A quaternary carbon at δ ~95–100 ppm (¹³C).
    • Methyl groups : Singlets at δ ~1.2–1.4 ppm (¹H) and δ ~20–25 ppm (¹³C) .
    • Ketone carbonyl : A distinct peak at δ ~210–215 ppm (¹³C).
  • HRMS : Confirms molecular ion ([M+H]⁺) with exact mass (e.g., C₁₁H₁₈O: 166.1358 Da) .
  • IR spectroscopy : A strong C=O stretch at ~1700–1750 cm⁻¹ verifies the ketone moiety.

Validation : Compare experimental data with computed spectra (DFT calculations) to resolve ambiguities in spirocyclic strain or stereochemistry.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT calculations : Model the LUMO distribution to identify electrophilic sites. The spirocyclic ketone’s strained geometry enhances reactivity at the carbonyl carbon .
  • Molecular dynamics simulations : Predict solvent effects (e.g., THF vs. DCM) on reaction rates. Polar aprotic solvents stabilize transition states in nucleophilic attacks.
  • Case Study : For Grignard additions, simulate steric effects of the 7,7-dimethyl groups to prioritize synthetic routes with minimal steric hindrance.

Q. What strategies resolve contradictions in reported biological activity data for spirocyclic ketones?

Methodological Answer:

  • Comparative assays : Re-evaluate antimicrobial activity using standardized protocols (e.g., MIC against C. albicans) to control for variability in microbial strains .
  • Structural analogs : Test 7-oxa or aza-spiro derivatives (e.g., 7-Oxa-2-azaspiro[3.5]nonane) to isolate the role of the ketone group .
  • Mechanistic studies : Use fluorescence polarization to measure binding affinity to fungal ergosterol, a proposed target for spirocyclic antifungals .

Q. How to design enantioselective syntheses of this compound derivatives?

Methodological Answer:

  • Chiral auxiliaries : Introduce a menthol-derived ester to the ketone precursor, enabling asymmetric induction during cyclization .
  • Organocatalysis : Use proline-based catalysts for aldol reactions to generate enantiomerically enriched β-lactones (e.g., 80% ee achieved with L-proline) .
  • Resolution techniques : Separate diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) after derivatization with a chiral amine.

Q. What analytical methods quantify trace impurities in synthesized this compound?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (ACN/water gradient) to detect impurities <0.1%. Retention time comparison with synthetic byproducts (e.g., open-chain diketones) identifies contaminants .
  • GC-MS : Monitor for residual solvents (e.g., DMF) or decarboxylation products (m/z 148 [M-CO₂]⁺) .
  • ¹H NMR qNMR : Quantify residual starting materials using an internal standard (e.g., 1,3,5-trimethoxybenzene).

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